N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-phenyl-1H-pyrazol-5-yl]methanesulfonamide
Description
“N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-phenyl-1H-pyrazol-5-yl]methanesulfonamide” is a heterocyclic sulfonamide derivative featuring a pyrazole core substituted with a 1,1-dioxothiolane (sulfolane) moiety at the 1-position and a phenyl group at the 3-position. The methanesulfonamide group at the pyrazole’s 5-position introduces strong electron-withdrawing and hydrogen-bonding capabilities, which are critical for interactions with biological targets or materials .
Properties
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S2/c1-22(18,19)16-14-9-13(11-5-3-2-4-6-11)15-17(14)12-7-8-23(20,21)10-12/h2-6,9,12,16H,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFNBYRNRLTMKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=NN1C2CCS(=O)(=O)C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-phenyl-1H-pyrazol-5-yl]methanesulfonamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-phenyl-1H-pyrazol-5-yl]methanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the specific reagents and conditions used .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-phenyl-1H-pyrazol-5-yl]methanesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-phenyl-1H-pyrazol-5-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Key Observations:
- Sulfolane vs.
- Sulfonamide vs. Benzamide : Methanesulfonamide’s stronger electron-withdrawing nature may enhance binding to polar active sites (e.g., carbonic anhydrases) compared to benzamides .
- Core Heterocycle: Pyrazole derivatives (target compound) exhibit simpler pharmacokinetic profiles than quinoline- or pyridopyrazole-based analogues, which may reduce off-target interactions .
Computational and Crystallographic Analysis
Software tools such as SHELX () and Multiwfn () enable comparative analysis of electronic properties and crystal packing. For example:
- Torsional Angles : The sulfolane ring restricts rotational freedom at the pyrazole’s 1-position, a feature absent in flexible chlorophenyl-substituted analogues .
Research Findings and Limitations
- Biological Activity : While direct pharmacological data for the target compound are absent in the provided evidence, structurally related sulfonamides (e.g., ) show activity against kinases and GPCRs, suggesting similar targets .
- Metabolic Stability : The sulfolane moiety may improve metabolic stability compared to esters or amides in analogues from and , though experimental validation is required .
- Knowledge Gaps: No comparative IC50 or solubility data are available for the target compound versus its analogues. Further studies using assays referenced in and are needed.
Biological Activity
N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-phenyl-1H-pyrazol-5-yl]methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C₁₅H₁₄N₄O₂S₂
- Molecular Weight : Approximately 358.42 g/mol
The presence of the thiolane ring and the pyrazole moiety contributes to its unique biological profile. The dioxo group enhances its reactivity, potentially influencing its interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound reveals several promising effects:
1. Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Studies have shown that derivatives of pyrazole, including this compound, demonstrate activity against various bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus.
- Gram-negative bacteria : Active against Escherichia coli and Proteus mirabilis.
In a study evaluating the antimicrobial efficacy of related compounds, it was found that certain derivatives showed comparable activity to standard antibiotics, indicating potential for development as antimicrobial agents .
2. Antifungal Activity
In vitro tests have demonstrated antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) for some derivatives was reported as low as 31.25 μg/mL, showcasing their potency .
Case Studies
Several studies have focused on the synthesis and biological evaluation of related pyrazole derivatives:
- Study 1 : A series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles were synthesized and screened for antimicrobial activity. Compounds showed good efficacy against P. mirabilis and S. aureus, with some exhibiting MIC values comparable to existing antifungal treatments .
| Compound | Activity Against | MIC (μg/mL) |
|---|---|---|
| 10g | P. mirabilis | Moderate |
| 10q | A. niger | 31.25 |
| 10s | S. aureus | Moderate |
While the precise mechanisms for this compound are not fully elucidated, similar compounds suggest interactions at molecular levels that could disrupt microbial cell walls or inhibit essential metabolic pathways in pathogens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
